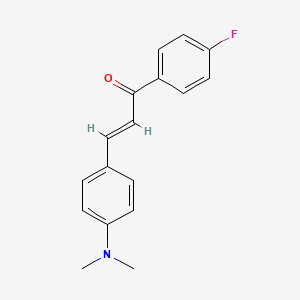

4-(Dimethylamino)-4'-fluorochalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIXYWVTPSVBET-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28081-19-8 | |

| Record name | 4-DIMETHYLAMINO-4'-FLUOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Inflammatory Enzymes:the Anti Inflammatory and Immunomodulatory Effects of Dimethylamino Chalcones Suggest the Targeting of Key Enzymes in the Inflammatory Cascade.

Myeloperoxidase (MPO): DMAC was found to inhibit MPO activity, which contributes to its effectiveness in models of neuropathic pain. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Other dimethylamino-chalcone derivatives have been shown to downregulate the expression of iNOS, a critical enzyme in the production of the inflammatory mediator nitric oxide. nih.govnih.gov

Metabolic Enzymes:based on the Broad Activity of the Chalcone Class,α Glucosidase and α Amylaseare Potential Targets for 4 Dimethylamino 4 Fluorochalcone in the Context of Metabolic Regulation, Although This Requires Direct Validation.nih.gov

This multi-target profile suggests that 4-(Dimethylamino)-4'-fluorochalcone could be a versatile scaffold for developing drugs for neurodegenerative diseases, pain, and inflammatory conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 Dimethylamino 4 Fluorochalcone Derivatives

Systematic Analysis of Substituent Effects on Preclinical Biological Efficacy

The biological activity of chalcone (B49325) derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings. In the context of 4-(dimethylamino)-substituted chalcones, a series of derivatives has been synthesized and evaluated for their potential as inhibitors of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, key mediators in inflammation. nih.gov While not all derivatives in these studies featured a 4'-fluoro substituent, the findings provide valuable insights into the SAR of the broader class of dimethylamino-chalcones.

One study synthesized nine dimethylamino-chalcone derivatives and screened them for their inhibitory effects on NO and PGE2 production in RAW 264.7 macrophage cells. nih.gov The results highlighted that methoxy (B1213986) substitutions on the second aromatic ring (the ring not bearing the dimethylamino group) played a crucial role in the observed activity.

A key finding was that 2',6'-dimethoxylation appeared to be a critical requirement for the selective and potent inhibition of nitric oxide synthase induction. nih.gov Specifically, 4-Dimethylamino-2',5'-dimethoxychalcone emerged as the most potent dual inhibitor of both NO and PGE2 production, with IC₅₀ values in the submicromolar range. nih.gov This compound also demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced edema model in mice when administered orally. nih.gov

The substitution pattern on the second aromatic ring significantly modulates the anti-inflammatory activity. The following table summarizes the reported inhibitory activities of selected dimethylamino-chalcone derivatives.

| Compound Name | Substituents on Second Aromatic Ring | Inhibition of NO Production | Inhibition of PGE2 Production |

| 4-Dimethylamino-2',5'-dimethoxychalcone | 2',5'-dimethoxy | Most potent | Most potent |

| Other derivatives | Varied methoxy substitutions | Activity dependent on position | Activity dependent on position |

Data sourced from a study on the inhibitory activity of dimethylamino-chalcone derivatives on nitric oxide synthase induction. nih.gov

While direct SAR data for a series of 4-(Dimethylamino)-4'-fluorochalcone derivatives with varied substitutions is not extensively available, the established importance of the substitution pattern on the second ring in other dimethylamino-chalcones provides a strong foundation for future design. The presence of the 4'-fluoro group in the parent compound is anticipated to influence its electronic properties and bioavailability, potentially enhancing its interaction with biological targets.

Correlations between Structural Features and Spectroscopic/Photophysical Properties

The photophysical properties of chalcones, including their absorption and emission characteristics, are intrinsically linked to their molecular structure. The 4-(dimethylamino) group, a strong electron-donating group (EDG), and the carbonyl moiety of the chalcone bridge, an electron-withdrawing group (EWG), create a push-pull system that facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character is a dominant factor in their spectroscopic behavior.

The presence of the dimethylamino group at the 4-position of one of the aromatic rings significantly enhances the ICT process, leading to notable solvatochromism, where the absorption and fluorescence spectra shift in response to solvent polarity. researchgate.net In polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the emission spectrum.

The introduction of a fluorine atom at the 4'-position of the second aromatic ring further modulates these properties. Fluorine, being a highly electronegative atom, can influence the electronic distribution within the molecule. While it is generally considered a weak electron-withdrawing group through inductive effects, it can also participate in resonance donation. This dual nature can lead to complex effects on the photophysical properties.

Studies on various chalcone derivatives have shown that the nature of the substituents on both aromatic rings dictates the energy of the ICT state and, consequently, the emission wavelength and quantum yield. For instance, extending the conjugation of the chalcone system has been shown to produce significant bathochromic shifts in both absorption and fluorescence spectra, leading to near-infrared emission. rsc.org

The nonlinear optical (NLO) properties of chalcones are also a subject of intense research. researchgate.netnih.gov The push-pull electronic structure inherent to derivatives like this compound is a key prerequisite for significant second- and third-order NLO responses. jhuapl.edu The magnitude of the NLO effect is sensitive to the strength of the donor and acceptor groups and the nature of the π-conjugated bridge.

| Property | Influence of 4-(Dimethylamino) Group | Potential Influence of 4'-Fluoro Group |

| Absorption/Emission | Induces strong intramolecular charge transfer (ICT), leading to solvatochromism. | Modulates the electronic properties, potentially fine-tuning the absorption and emission wavelengths. |

| Fluorescence Quantum Yield | Highly dependent on the solvent environment and molecular conformation. | Can influence non-radiative decay pathways, thereby affecting the quantum yield. |

| Non-Linear Optics (NLO) | Acts as a strong electron donor, contributing to a large hyperpolarizability. | Its electronegativity can enhance the overall dipole moment change upon excitation, potentially increasing the NLO response. |

Rational Design Strategies Based on SAR/SPR Insights for Enhanced Bioactivity

The collective insights from SAR and SPR studies provide a roadmap for the rational design of novel this compound derivatives with enhanced biological activity. The goal is to systematically modify the core structure to optimize its interactions with specific biological targets while maintaining favorable pharmacokinetic properties.

One promising strategy involves the exploration of a wider range of substituents on the 4'-fluorophenyl ring. Based on the potent anti-inflammatory activity observed with methoxy-substituted dimethylamino-chalcones, the introduction of one or more methoxy groups, or other electron-donating groups, on the 4'-fluorophenyl ring could be a fruitful avenue. nih.gov The interplay between the electron-donating nature of the methoxy group and the electronegativity of the fluorine atom could lead to derivatives with fine-tuned electronic properties and enhanced bioactivity.

Another design approach focuses on modifying the dimethylamino group itself. While a potent electron donor, its basicity might lead to undesirable pharmacokinetic properties. Replacing it with other electron-donating moieties, or incorporating it into a heterocyclic ring system, could modulate its electronic and steric properties, potentially leading to improved target affinity and selectivity.

Furthermore, the chalcone scaffold itself can be modified. The introduction of heteroatoms into the aromatic rings or the enone bridge can significantly alter the molecule's shape, polarity, and hydrogen-bonding capacity, offering another dimension for optimization.

Key rational design strategies include:

Systematic substitution on the 4'-fluorophenyl ring: Introducing various electron-donating and electron-withdrawing groups to probe the electronic requirements for optimal activity.

Modification of the electron-donating group: Replacing the dimethylamino group with other amines or alkoxy groups to modulate basicity and steric bulk.

Scaffold hopping and heterocyclic hybridization: Replacing one or both of the phenyl rings with heterocyclic systems to explore new chemical space and potential interactions with biological targets.

Influence of Conformational Preferences and Stereochemistry on Molecular Recognition and Activity

The biological activity and photophysical properties of chalcones are not only dependent on their substitution patterns but are also critically influenced by their three-dimensional structure, including conformational preferences and stereochemistry. The central enone linker in the chalcone scaffold allows for the existence of E (trans) and Z (cis) isomers. The E-isomer is generally more stable and is the predominant form in most synthetic and natural chalcones.

The flexibility of the chalcone backbone arises from the rotation around the single bonds connecting the aromatic rings to the enone bridge. This conformational freedom allows the molecule to adopt various shapes, which can be crucial for its ability to fit into the binding pocket of a biological target. The specific conformation adopted by a chalcone derivative upon binding to a receptor or enzyme is a key determinant of its biological activity.

In the context of photophysical properties, the planarity of the chalcone molecule plays a significant role. A more planar conformation generally leads to a more extended π-conjugation, which can result in red-shifted absorption and emission spectra. Twisting around the single bonds can lead to non-radiative decay pathways, reducing the fluorescence quantum yield.

Understanding the conformational landscape of this compound derivatives is therefore essential for a comprehensive understanding of their SAR and SPR. Computational modeling techniques, such as density functional theory (DFT) calculations, can provide valuable insights into the preferred conformations and the energy barriers for rotation around the single bonds. These theoretical studies, in conjunction with experimental data from techniques like X-ray crystallography and NMR spectroscopy, can help to build a more complete picture of the structure-activity and structure-property relationships.

Advanced Applications and Interdisciplinary Research of 4 Dimethylamino 4 Fluorochalcone

Development of Novel Chemical Sensors and Biosensing Platforms

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. Chalcones are excellent candidates for designing new chemosensors. rsc.org The inherent photophysical properties of 4-(Dimethylamino)-4'-fluorochalcone, stemming from its strong intramolecular charge transfer character, make it a promising platform for the development of novel sensors.

The "push-pull" nature of the molecule, with the dimethylamino group serving as the electron donor and the fluoro-substituted ring and carbonyl group as acceptors, results in a large change in dipole moment upon electronic excitation. nih.govnih.gov This characteristic leads to significant solvatochromism, where the absorption and fluorescence spectra of the molecule shift in response to the polarity of its environment. researchgate.net This sensitivity can be harnessed to detect changes in local environments, such as the binding of an analyte or a change in solvent polarity. For instance, the related molecule 4-dimethylaminochalcone is already recognized as a fluorescent probe whose emission intensity is proportional to the concentration of carbonyl groups and can be used to detect neutral pH.

Furthermore, the chalcone (B49325) scaffold can be functionalized to create specific binding sites for ions or small molecules. The resulting change in the electronic environment upon binding would be transduced into a measurable optical signal (colorimetric or fluorescent). The solvatochromic properties of a related dimethylamino-naphthalimide fluorophore have been successfully used to create sensors that produce a greater than 100-fold increase in emission upon biomolecular interaction. nih.gov This "switch-like" behavior is highly desirable for high-sensitivity biosensing platforms.

Table 1: Potential Sensing Applications based on Chalcone Derivatives

| Sensing Target | Sensing Mechanism | Potential Signal Output | Relevant Chalcone Feature |

|---|---|---|---|

| Solvent Polarity | Solvatochromism | Shift in fluorescence/absorption wavelength | Intramolecular Charge Transfer (ICT) |

| Metal Ions | Chelation-induced photophysical changes | Fluorescence quenching or enhancement | Engineered binding sites on the chalcone backbone |

| pH Changes | Protonation/deprotonation of the amino group | Colorimetric or fluorometric change | The basicity of the dimethylamino group |

| Biomolecule Binding | Environmental change upon binding to a hydrophobic pocket | "Turn-on" fluorescence | Low quantum yield in aqueous environments |

Radiopharmaceutical Development for Molecular Imaging (e.g., Positron Emission Tomography Probes)

Molecular imaging techniques like Positron Emission Tomography (PET) require specialized probes that can target specific biological entities and be detected externally. The structure of this compound contains two key features that make it an attractive scaffold for developing PET probes.

First, the chalcone backbone has been shown to be capable of crossing the blood-brain barrier, a critical feature for imaging neurodegenerative diseases. Second, the presence of a fluorine atom allows for isotopic substitution with fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting radionuclide with a convenient half-life (109.8 minutes) for clinical imaging. The synthesis of ¹⁸F-labeled PET tracers is a common strategy in radiopharmaceutical development.

Research on related compounds supports this potential. A technetium-99m (⁹⁹ᵐTc)-labeled homodimeric chalcone derivative featuring N,N-dimethylamino groups was developed as a SPECT imaging probe for amyloid-β plaques, which are hallmarks of Alzheimer's disease. The dimethylamino group was noted for contributing to the molecule's specificity. While SPECT is a different modality, the principle of using a chalcone scaffold for targeting brain pathology is well-established. The development of novel PET probes targeting the translocator protein (TSPO) for glioma imaging also often involves fluorinated molecules. researchgate.net Given these precedents, a ¹⁸F-labeled version of this compound could be investigated as a potential PET probe for neurological targets.

Table 2: Characteristics of Chalcone-Based Scaffolds for Molecular Imaging

| Feature | Relevance to Molecular Imaging | Example from Related Compounds |

|---|---|---|

| Chalcone Backbone | Ability to cross the blood-brain barrier | Demonstrated in various chalcone derivatives used for neurological studies |

| Fluorine Atom | Site for radiolabeling with ¹⁸F for PET imaging | Fluorinated piperidines and other compounds are routinely developed as PET tracers. nih.gov |

| Dimethylamino Group | Can enhance binding affinity and specificity to biological targets | Contributes to specificity in amyloid-β targeting chalcones |

| Lipophilicity | Influences biodistribution and cell membrane permeability | Fluorine substitution is known to increase lipophilicity. mdpi.com |

Exploration in Materials Science for Photonic and Optoelectronic Applications

In materials science, molecules with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov The NLO response of a molecule is strongly dependent on its electronic structure, particularly the presence of a π-conjugated system and strong electron donor-acceptor groups. nih.gov

This compound is an archetypal "push-pull" molecule. The dimethylamino group acts as a strong electron donor (push), while the carbonyl group and the electron-withdrawing fluorine atom act as acceptors (pull). This arrangement, connected by the π-conjugated bridge of the chalcone, facilitates a strong intramolecular charge transfer upon excitation, leading to a large third-order optical nonlinearity. nih.govresearchgate.net Studies on similar push-pull chalcones have demonstrated their potential. For example, anthracenyl-chalcones with donor-acceptor features exhibit high third-order susceptibility values, making them promising for optical limiting applications. nih.gov The calculated third-order susceptibility (χ³) for one such chalcone was found to be 1.10 x 10⁻⁴ esu, significantly higher than many other organic materials. nih.gov The investigation of fluorinated chalcones has confirmed that the presence of electron-donating and electron-withdrawing groups at the ends of the molecule is crucial for a high NLO response. researchgate.net

These properties suggest that this compound could be a valuable component in the creation of advanced materials for all-optical switching, optical power limiting, and other optoelectronic devices. nih.govresearchgate.net

Table 3: Nonlinear Optical (NLO) Properties of Push-Pull Chalcones

| Property | Definition | Significance for this compound |

|---|---|---|

| Second Hyperpolarizability (γ) | A measure of the microscopic third-order NLO response of a molecule. | Expected to be large due to the strong push-pull system. |

| Third-Order Susceptibility (χ³) | The macroscopic third-order NLO response of a material. | Materials with high χ³ are needed for efficient NLO devices. researchgate.net |

| Two-Photon Absorption | Simultaneous absorption of two photons. | A key mechanism for optical power limiting applications. |

| Optical Limiting | Decreased transmittance of a material with increased incident laser intensity. | Protects sensors and eyes from high-power laser damage. nih.gov |

Potential as Lead Compounds in Drug Discovery Beyond Current Preclinical Scope

The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. nih.gov These activities include antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.govtandfonline.com The substitution pattern on the aromatic rings of the chalcone backbone plays a critical role in determining its specific pharmacological profile.

The incorporation of a fluorine atom into a potential drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its interaction with biological targets. nih.gov For example, fluorinated chalcones have shown potent activity as 5-lipoxygenase inhibitors and have demonstrated significant in vitro antitumor activities. nih.gov

While some studies on fluorinated and dimethylamino-substituted chalcones have shown variable results in specific assays like antifungal screens, the broader potential remains high. nih.gov The structural features of this compound make it an interesting candidate for further investigation. By combining the known biological relevance of the chalcone core, the modulating effect of the fluorine atom, and the electronic influence of the dimethylamino group, this compound serves as a valuable lead for optimization in various therapeutic areas. mdpi.com Further derivatization could lead to the discovery of novel agents with improved potency and selectivity for targets in oncology, infectious diseases, or inflammatory conditions. tandfonline.com

Table 4: Summary of Biological Activities of Related Chalcone Derivatives

| Chalcone Type | Reported Biological Activity | Potential Therapeutic Area | Reference Finding |

|---|---|---|---|

| Fluorinated Chalcones | Antimicrobial, Anticancer, Anti-inflammatory | Infectious Disease, Oncology | Fluorine can increase lipophilicity and metabolic stability. mdpi.com |

| Hydroxy Chalcones | Antifungal, Antiviral | Infectious Disease | Interfere with key virulence factors in C. albicans. nih.gov |

| Fluorinated Dihydroxychalcones | 5-Lipoxygenase inhibition, Antitumor activity | Inflammation, Oncology | Showed potent inhibition in human cancer cell lines. nih.gov |

| Chalcones with Amino Groups | Antiproliferative | Oncology | Can be designed to interfere with cell division. tandfonline.com |

Future Directions and Emerging Research Avenues for 4 Dimethylamino 4 Fluorochalcone

Exploration of New Synthetic Methodologies with Enhanced Sustainability and Atom Economy

The classical Claisen-Schmidt condensation, a cornerstone of chalcone (B49325) synthesis, often relies on strong acids or bases and can generate significant chemical waste. rjpn.orgsaudijournals.com The future of 4-(Dimethylamino)-4'-fluorochalcone synthesis lies in the adoption of green chemistry principles to enhance sustainability and atom economy.

Emerging sustainable methods for chalcone synthesis that are applicable to this compound include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields. rjpn.orgnih.gov It is an energy-efficient alternative to conventional heating. nih.gov

Solvent-free reactions: Grinding techniques, a form of mechanochemistry, allow for the synthesis of chalcones by mixing solid reactants without a solvent, minimizing waste and simplifying purification. nih.govtandfonline.comresearchgate.net

Biocatalysis: The use of enzymes or microorganisms as catalysts offers a highly selective and environmentally benign route to chalcone synthesis. rjpn.orgsaudijournals.com

Alternative and green solvents: Replacing hazardous organic solvents with water or other environmentally friendly options is a key focus. rjpn.orgnih.gov

These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and easier product isolation. tandfonline.compropulsiontechjournal.com The concept of atom economy, which maximizes the incorporation of starting materials into the final product, is a guiding principle for these new synthetic routes. tandfonline.comyoutube.com

Deeper Elucidation of Molecular Mechanisms via Advanced Omics Technologies

While the broad biological activities of chalcones are well-documented, a precise understanding of their molecular mechanisms remains a significant challenge. nih.gov For this compound, a deeper dive into its interactions within the cellular environment is crucial for targeted drug development. Advanced "omics" technologies offer a powerful toolkit for this purpose. frontiersin.org

Future research should leverage:

Proteomics: To identify the direct cellular protein targets of this compound. Techniques like activity-based protein profiling can provide definitive evidence of target engagement. nih.gov

Transcriptomics: To analyze how the compound alters gene expression patterns within cells. This can reveal the signaling pathways and cellular processes affected by the chalcone. mdpi.com

Metabolomics: To understand the impact of the compound on the cellular metabolome, providing insights into its effects on cellular energy and biosynthesis. mdpi.com

Integrated Omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of the cellular response to this compound, enabling the construction of comprehensive biological networks. frontiersin.org

For instance, a study on a related compound, 4-dimethylamino-4'-methoxy chalcone, utilized Western blot analysis to investigate its effects on signaling pathways involved in melanogenesis, demonstrating the power of molecular-level investigation. semanticscholar.org

Translational Research Opportunities in Advanced Preclinical Models

To bridge the gap between promising in vitro data and clinical applications, robust preclinical evaluation is essential. Future research on this compound should utilize advanced preclinical models that more accurately mimic human diseases.

Key opportunities in translational research include:

In vivo animal models: Moving beyond basic cell culture, testing the efficacy and safety of this compound in relevant animal models of disease is a critical next step. nih.gov For example, a study on 4-dimethylamino chalcone (DMAC) used a mouse model of vincristine-induced peripheral neuropathy to demonstrate its antinociceptive effects. nih.goviasp-pain.org

Zebrafish models: The zebrafish (Danio rerio) model offers a high-throughput platform for in vivo screening of toxicity and pharmacological activity, as demonstrated in a study encapsulating a chloro-substituted chalcone. mdpi.com

Organoid and 3D cell culture models: These models provide a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for more accurate predictions of drug response.

A study on extended chalcones for Alzheimer's disease utilized a Drosophila melanogaster model to assess their in vivo efficacy, showcasing the value of using diverse model organisms. researchgate.net Furthermore, pharmacokinetic studies to assess properties like blood-brain barrier penetration are crucial, as demonstrated with a novel coumarin-chalcone derivative. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Design and Discovery

The vast chemical space of chalcone derivatives presents both an opportunity and a challenge. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of new chalcone-based drugs. nih.govresearchgate.net

Future applications of AI and ML in this compound research include:

Quantitative Structure-Activity Relationship (QSAR) modeling: ML algorithms, such as random forests, can build predictive models that correlate the chemical structures of chalcone derivatives with their biological activities. nih.gov This allows for the in silico screening of large virtual libraries to identify promising candidates. nih.gov

De novo drug design: Generative AI models can design novel chalcone structures with desired pharmacological properties.

Target prediction and validation: AI can analyze biological data to predict the molecular targets of this compound and its analogs. nih.govfrontiersin.org

ADMET prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds is a critical step in drug development that can be accelerated by AI.

By integrating AI and ML, researchers can significantly reduce the time and cost associated with drug discovery, moving more efficiently from lead identification to preclinical testing. nih.gov

Challenges and Perspectives in Chalcone-Based Research and Development

Despite their therapeutic promise, several challenges remain in the development of chalcone-based drugs, including this compound.

Key challenges include:

Physicochemical properties: Optimizing properties such as solubility and bioavailability is often a hurdle in chalcone drug development. nih.gov

Target specificity: While many biological activities have been reported, definitively identifying the specific molecular targets for many chalcones is an ongoing effort. nih.gov

Potential for off-target effects: The broad reactivity of the α,β-unsaturated ketone system can lead to interactions with unintended cellular targets.

Looking forward, the future of chalcone research is bright. The ease of synthesis, coupled with their diverse biological activities, ensures that they will remain a valuable scaffold in medicinal chemistry. nih.gov Continued interdisciplinary collaboration between synthetic chemists, biologists, and computational scientists will be essential to overcome the existing challenges and translate the therapeutic potential of compounds like this compound into new medicines.

Q & A

Q. What are the optimal synthetic routes for 4-(Dimethylamino)-4'-fluorochalcone, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation between 4-dimethylaminobenzaldehyde and 4-fluoroacetophenone under alkaline conditions. Key parameters include:

- Catalyst selection: NaOH or KOH in ethanol/water mixtures (60–70°C) are standard, but microwave-assisted synthesis may reduce reaction time .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) improves purity. Yields range from 45–65%, with losses attributed to steric hindrance from the dimethylamino group.

- Characterization: Confirm via -NMR (dimethylamino proton resonance at δ 2.8–3.1 ppm) and -NMR (fluorine peak at δ -110 to -115 ppm) .

Q. How does the fluorine substituent influence the electronic properties of this compound?

Methodological Answer: The electron-withdrawing fluorine atom induces:

- Polarization: Enhanced dipole moment via resonance effects, measurable via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Solvatochromism: Redshift in UV-Vis spectra (e.g., λmax ~420 nm in DMSO) compared to non-fluorinated analogs, indicating intramolecular charge transfer .

- Crystallography: X-ray diffraction reveals planar geometry with fluorine-induced packing variations .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- Spectroscopy:

- -NMR: Aromatic protons (δ 6.8–8.1 ppm), α,β-unsaturated ketone protons (δ 7.5–8.0 ppm).

- -NMR: Carbonyl carbon (δ ~190 ppm), fluorinated aromatic carbons (δ 160–165 ppm).

- IR: C=O stretch (~1650 cm<sup>-1</sup>), C-F stretch (~1220 cm<sup>-1</sup>) .

- Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> at m/z ~298) confirms molecular weight.

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

- Source Validation: Cross-check purity (≥98% via HPLC, as in ) and solvent effects (e.g., DMSO vs. aqueous buffers).

- Assay Conditions: Replicate cell viability assays (MTT, IC50) under standardized O2/CO2 levels. For example, discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from differences in cell line passage numbers .

- Statistical Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report uncertainties (e.g., ±SEM) per .

Q. What mechanisms underlie the biological activity of this compound, particularly in cancer models?

Methodological Answer:

- Target Identification: Perform kinase profiling (e.g., PI3K/mTOR inhibition assays, as in ) and molecular docking (AutoDock Vina) to predict binding affinities.

- Pathway Analysis: Use RNA-seq or Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) and cell cycle regulators (e.g., p21).

- In Vivo Validation: Optimize dosing in xenograft models (e.g., 10 mg/kg/day, IP) with pharmacokinetic studies to monitor bioavailability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced properties?

Methodological Answer:

- QSAR Studies: Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity using ML tools (e.g., Random Forest).

- MD Simulations: Simulate ligand-receptor dynamics (e.g., GROMACS) to optimize binding kinetics. For fluorinated analogs, assess fluorine’s role in hydrophobic interactions .

- ADMET Prediction: Use SwissADME to predict toxicity (e.g., hERG inhibition) and BBB permeability.

Q. What strategies mitigate photodegradation of this compound in light-exposed experiments?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies (ICH Q1A guidelines) under UV light (λ=365 nm). Monitor via HPLC for byproducts (e.g., demethylation).

- Formulation: Use amber vials and antioxidants (e.g., BHT at 0.01% w/v) .

- Storage: Lyophilize and store at -20°C under argon to prevent oxidation.

Q. How should researchers manage and share raw data for this compound studies to ensure reproducibility?

Methodological Answer:

- FAIR Principles: Deposit spectra, crystallography files, and assay data in repositories like Chemotion or RADAR4Chem .

- Metadata: Include instrument parameters (e.g., NMR frequency, HPLC gradient) and experimental conditions (e.g., temperature, humidity).

- Documentation: Use ELNs (Electronic Lab Notebooks) for version control and append raw data tables (e.g., Excel files) per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.